molecular formula C27H28N2O B2754590 2-([1,1'-biphenyl]-4-yl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone CAS No. 2034265-38-6

2-([1,1'-biphenyl]-4-yl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B2754590
CAS No.: 2034265-38-6
M. Wt: 396.534
InChI Key: YLMODNZMBMQERF-UHFFFAOYSA-N
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Description

The compound “2-([1,1’-biphenyl]-4-yl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone” is also known as Indapyrophenidone . It is a synthetic drug of the cathinone class that has been sold online as a designer drug . The substance is the indanyl-α-phenyl analogue of the stimulant drug α-PVP .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole moiety fused to a pyridine nucleus . The compound has a molar mass of 305.421 g·mol −1 .

Scientific Research Applications

Synthetic Applications and Methodologies

One study explored a non-cyanide synthesis method for producing 3-cyanoisoquinolines, showcasing an innovative approach to synthesizing complex heterocyclic compounds without relying on hazardous cyanide reagents. This method could potentially be applicable or adapted for synthesizing structures similar to "2-([1,1'-biphenyl]-4-yl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone" by modifying the starting materials or reaction conditions (Kopchuk et al., 2017).

Another research area involves the synthesis and characterization of novel cathinone derivatives, emphasizing the identification and structural elucidation of new psychoactive substances. While this study focuses on a different compound, the methodologies employed, such as various spectroscopic techniques, could be relevant for analyzing and characterizing "this compound" (Bijlsma et al., 2015).

Chemical Properties and Reactions

Research on hydrogen-bonding patterns in enaminones, including studies on compounds structurally related to the query compound, provides insight into the inter- and intramolecular interactions that can influence the stability, reactivity, and crystallization of such molecules. These studies are crucial for understanding the chemical behavior of complex organic compounds (Balderson et al., 2007).

The synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates showcases a method for introducing phosphonate groups into the isoquinoline framework, demonstrating the versatility of 1,2-dihydroisoquinoline derivatives as intermediates for further functionalization. This could imply potential routes for derivatizing "this compound" to access a broader range of biologically active molecules (Ye, Zhou, & Wu, 2009).

Biological Applications

The development of selective butyrylcholinesterase (BChE) inhibitors from a structure-based virtual screening, leading to the discovery of compounds with anti-Aβ aggregation activity, highlights the potential of using complex heterocyclic compounds like "this compound" in therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's (Jiang et al., 2019).

Mechanism of Action

The mechanism of action of Indapyrophenidone is currently unknown .

Safety and Hazards

Indapyrophenidone is a synthetic drug and its use is restricted in some countries . As with all synthetic drugs, there may be potential risks and hazards associated with its use.

Properties

IUPAC Name

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O/c30-27(18-21-10-12-24(13-11-21)22-6-2-1-3-7-22)29-17-15-26(20-29)28-16-14-23-8-4-5-9-25(23)19-28/h1-13,26H,14-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMODNZMBMQERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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